Cas no 10500-82-0 (Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1))
![Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) structure](https://ko.kuujia.com/scimg/cas/10500-82-0x500.png)
10500-82-0 structure
상품 이름:Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1)
Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) 화학적 및 물리적 성질
이름 및 식별자
-
- Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1)
- 1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline,hydrochloride
- Famotine hydrochloride
- 1-(4-Chlorophenoxymethyl)-3,4-dihydroisoquinoline hydrochloride
- 1-(p-Chlorophenoxymethyl)-3,4-dihydroisoquinoline hydrochloride
- 3,4-Dihydro-1-(p-chlorophenoxymethyl)isoquinoline hydrochloride
- Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (9CI)
- Isoquinoline,1-[(p-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (7CI,8CI)
- UK 2054
- UK 205401
- UNII-7L9H348XUO
- 1-((p-Chlorophenoxy)methyl)-3,4-dihydroisoquinoline hydrochloride
- SCHEMBL147773
- 1-[(p-Chlorophenoxy)methyl]-3,4-dihydroisoquinoline hydrochloride
- 7L9H348XUO
- 10500-82-0
- UK-2054
- Famotine HCl
- NSC139353
- Isoquinoline, 1-((4-chlorophenoxy)methyl)-3,4-dihydro-, hydrochloride
- Q27268513
- 1-((4-CHLOROPHENOXY)METHYL)-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE
- 1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride
- NSC-139353
- D04125
- AKOS024344733
- Isoquinoline,4-dihydro-, hydrochloride
- Famotine hydrochloride [USAN]
- Famotine hydrochloride (USAN)
- NSC 139353
- DTXSID00146912
- CHEMBL2106705
-
- 인치: InChI=1S/C16H14ClNO.ClH/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16;/h1-8H,9-11H2;1H
- InChIKey: XWPQCMLTRJWFKB-UHFFFAOYSA-N
- 미소: Cl.ClC1C=CC(OCC2=NCCC3=CC=CC=C23)=CC=1
계산된 속성
- 정밀분자량: 307.05325
- 동위원소 질량: 307.05307
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 3
- 복잡도: 323
- 총 키 단위 수량: 2
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 21.6
실험적 성질
- 밀도: 1.2
- 비등점: 411.6°Cat760mmHg
- 플래시 포인트: 202.7°C
- PSA: 21.59
- LogP: 4.00180
Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) 관련 문헌
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
10500-82-0 (Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1)) 관련 제품
- 1021256-68-7(3-(4-methoxyphenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one)
- 478159-56-7(Ethanone, 1-[3-[(2-fluorophenyl)methoxy]phenyl]-)
- 2639464-45-0({4-methyl-4H-thieno3,2-bpyrrol-2-yl}methanol)
- 1804056-59-4(5-Mercapto-7-methoxy-1H-benzimidazole)
- 1021229-03-7(N-[4-(2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide)
- 1702746-72-2(3-cyclobutoxypyrazin-2-amine)
- 1893792-04-5(tert-butyl N-4-(chloromethyl)-2-methoxyphenylcarbamate)
- 1526500-03-7(Benzene, 5-bromo-2-(chloromethoxy)-1-methyl-3-nitro-)
- 893200-97-0((E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enamide)
- 41463-61-0(2-Propenamide, N-(2-amino-2-methylpropyl)-2-methyl-)
추천 공급업체
Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
